1-allyl-5-chloro-1H-indole-2,3-dione

Vue d'ensemble

Description

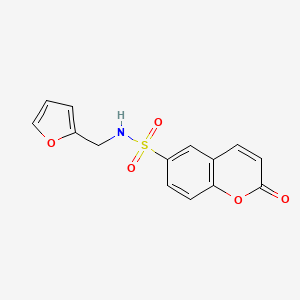

1-Allyl-5-chloro-1H-indole-2,3-dione is a chemical compound with the linear formula C11H9NO2 . Indoles, including this compound, are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives, including this compound, has been a subject of interest in the chemical community . A series of 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones were synthesized to investigate their chemotherapeutic activities . The structures of these compounds were confirmed by spectral data (IR, 1H NMR, 13C NMR-APT, 13C NMR-DEPT, HSQC, HMBC) and elemental analysis .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR-APT, 13C NMR-DEPT, HSQC, and HMBC .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 87-90°C and a boiling point of 145°C/1mmHg .Applications De Recherche Scientifique

1-allyl-5-chloro-1H-indole-2,3-dione has been extensively studied for its potential therapeutic uses in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In inflammatory diseases, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Mécanisme D'action

Target of Action

The primary target of 1-Allyl-5-chloroindoline-2,3-dione is the xanthine oxidase enzyme . This enzyme plays a crucial role in the oxidation of hypoxanthine to xanthine and then to uric acid, a process that occurs during the catabolism of purines in humans .

Mode of Action

1-Allyl-5-chloroindoline-2,3-dione interacts with its target, the xanthine oxidase enzyme, by inhibiting its activity . The compound shows potent inhibitory activity against this enzyme, as evidenced by its IC50 values . The mode of inhibition of this compound is mixed-type

Biochemical Pathways

The inhibition of xanthine oxidase by 1-Allyl-5-chloroindoline-2,3-dione affects the purine catabolism pathway . This results in a decrease in the production of uric acid, which is the end product of purine metabolism . Therefore, this compound could potentially be used in the treatment of conditions characterized by elevated serum uric acid levels, such as hyperuricemia .

Result of Action

The inhibition of xanthine oxidase by 1-Allyl-5-chloroindoline-2,3-dione leads to a decrease in the production of uric acid . This can prevent the deposition of sodium urate crystals in joints, which causes inflammation and pain . Therefore, the compound’s action at the molecular and cellular level could potentially alleviate symptoms associated with conditions like hyperuricemia .

Action Environment

The action of 1-Allyl-5-chloroindoline-2,3-dione can be influenced by environmental factors. For instance, the compound’s efficiency as a corrosion inhibitor increases with increasing concentration at 308K, leading to a significant reduction in the corrosion rate of mild steel . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as temperature and concentration .

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 1-allyl-5-chloro-1H-indole-2,3-dione is its broad-spectrum activity against various types of cancer cells, making it a promising candidate for cancer therapy. Another advantage is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for neurodegenerative diseases. However, one of the limitations of this compound is its low solubility in water, which may limit its bioavailability and efficacy. In addition, this compound has been shown to have off-target effects on other enzymes, which may limit its specificity and increase the risk of side effects.

Orientations Futures

For 1-allyl-5-chloro-1H-indole-2,3-dione include the development of more potent and selective HDACIs, the identification of biomarkers for patient selection and monitoring, and the combination of this compound with other therapeutic agents to enhance its efficacy and reduce its toxicity. In addition, the use of this compound in combination with immunotherapy may provide a promising approach for cancer treatment. Finally, the investigation of the role of HDACs in various physiological processes may provide new insights into the potential therapeutic uses of HDACIs, including this compound.

Analyse Biochimique

Biochemical Properties

1-Allyl-5-chloroindoline-2,3-dione has been found to interact with various enzymes and proteins. For instance, it has been reported to be a reversible inhibitor of the monoamine oxidase (MAO) enzymes, with IC50 values of 12.3 and 4.86μM for MAO-A and MAO-B, respectively . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

The effects of 1-allyl-5-chloroindoline-2,3-dione on cells are primarily related to its inhibitory action on MAO enzymes . By inhibiting these enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1-allyl-5-chloroindoline-2,3-dione exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its inhibitory action on MAO enzymes is a key aspect of its molecular mechanism .

Metabolic Pathways

Given its inhibitory action on MAO enzymes, it may be involved in pathways related to monoamine metabolism .

Propriétés

IUPAC Name |

5-chloro-1-prop-2-enylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h2-4,6H,1,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKVMDOTOZHYAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)Cl)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B4394251.png)

![N-(2-ethoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4394263.png)

![2-(2,3-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4394269.png)

![2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4394281.png)

![N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394292.png)

![(2-{1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4394304.png)

![methyl 4,5-dimethoxy-2-{[3-(2-thienyl)propanoyl]amino}benzoate](/img/structure/B4394308.png)

![N-(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4394310.png)